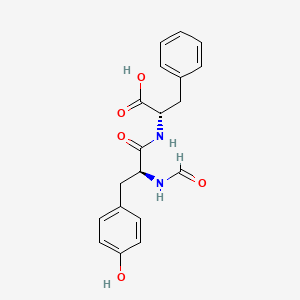
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a pyridine ring attached to the azepine structure, along with two butyl groups attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable dibutylamine derivative under controlled conditions. The reaction typically requires a solvent such as toluene and may involve the use of catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine involves its interaction with specific molecular targets and pathways. The pyridine ring and azepine structure allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the amide linkage.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring structure.
Uniqueness: N,N-Dibutyl-3-(pyridin-2-YL)-3H-azepin-2-amine is unique due to its azepine ring structure combined with the pyridine ring and dibutylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
62681-31-6 |
|---|---|
Molekularformel |
C19H27N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N,N-dibutyl-3-pyridin-2-yl-3H-azepin-2-amine |
InChI |
InChI=1S/C19H27N3/c1-3-5-15-22(16-6-4-2)19-17(11-7-9-14-21-19)18-12-8-10-13-20-18/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
HBCQZZKTBHRFOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=NC=CC=CC1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
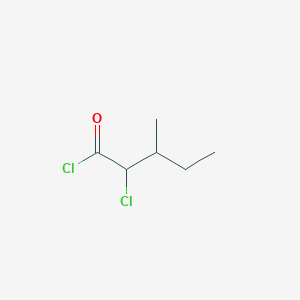
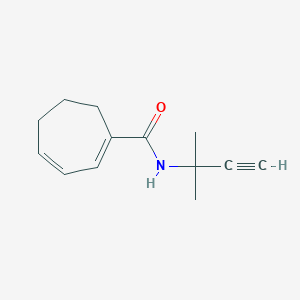
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
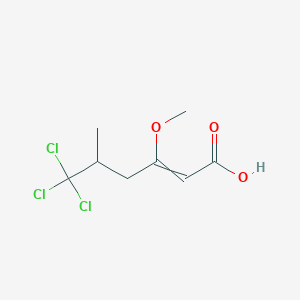
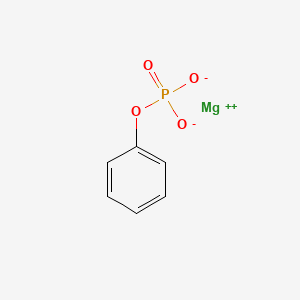
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)
